4-Chloro-6-methylfuro[2,3-d]pyrimidine as a Key Intermediate for Potent Antitumor Agents
4-Chloro-6-methylfuro[2,3-d]pyrimidine serves as a direct precursor to AG1 and AG16, two furo[2,3-d]pyrimidine-based microtubule targeting agents that circumvent Pgp and βIII-tubulin mediated resistance. The 4-chloro analog was synthesized via reaction between acetamidine chloride and diethyl 2-(prop-2-ynyl)malonate, followed by base-catalyzed cyclization and chlorination [1]. AG1 and AG16 inhibit the assembly of purified tubulin (IC50 = 1.9 ± 0.1 µM and 3.3 ± 0.5 µM, respectively) and exhibit two-digit nanomolar GI50 values across the NCI 60-cell panel [1].
| Evidence Dimension | Tubulin Assembly Inhibition (IC50) |
|---|---|
| Target Compound Data | AG1: 1.9 ± 0.1 µM; AG16: 3.3 ± 0.5 µM |
| Comparator Or Baseline | Lead compound series baseline (pre-optimization) |
| Quantified Difference | Potent nanomolar to low micromolar activity |
| Conditions | Purified tubulin assembly assay |
Why This Matters
This demonstrates the direct utility of the 4-chloro intermediate in accessing compounds with verified, low-nanomolar anticancer activity, making it a high-value procurement target for oncology-focused medicinal chemistry programs.
- [1] Gangjee, A. et al. Design, synthesis and biological evaluation of substituted furo[2,3-d]pyrimidines as potent microtubule targeting antitumor agents. AACR Abstract 3244. 2011. View Source
